molecular formula C14H12ClFO B14032811 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene

Cat. No.: B14032811
M. Wt: 250.69 g/mol
InChI Key: AVBNDAJTNRFPQV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, chloro, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups like chloro and fluoro can influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chloro and fluoro groups, along with the benzyloxy and methyl groups, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C14H12ClFO

Molecular Weight

250.69 g/mol

IUPAC Name

3-chloro-1-fluoro-4-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12ClFO/c1-10-7-8-12(16)14(13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

AVBNDAJTNRFPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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